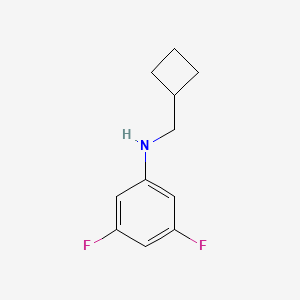

N-(cyclobutylméthyl)-3,5-difluoroaniline

Vue d'ensemble

Description

The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odor .

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and yield .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and reactivity .Applications De Recherche Scientifique

Recherche sur les électrophiles et les acides de Lewis

En tant que dérivé de l'aniline, N-(cyclobutylméthyl)-3,5-difluoroaniline pourrait être impliqué dans des réactions de substitution aromatique électrophile. Il pourrait agir comme une base de Lewis, formant des complexes avec des acides de Lewis, ce qui pourrait être précieux pour étudier les interactions entre les électrophiles et les acides de Lewis .

Organocatalyse

Ce composé pourrait être étudié pour son utilisation en organocatalyse. Sa structure unique pourrait lui permettre de faciliter diverses transformations organiques, conduisant potentiellement à des voies de synthèse plus efficaces et plus respectueuses de l'environnement .

Mécanisme D'action

Target of Action

N-(cyclobutylmethyl)-3,5-difluoroaniline, also known as Nalbuphine, primarily targets the kappa opioid receptors and mu opioid receptors in the central nervous system . These receptors play a crucial role in the perception of pain and the body’s response to it.

Mode of Action

Nalbuphine acts as an agonist at kappa opioid receptors and an antagonist or partial agonist at mu opioid receptors . This means it activates the kappa receptors and inhibits or partially activates the mu receptors. The interaction with these targets results in the modulation of the pain signals, providing analgesic effects .

Biochemical Pathways

It is known to be involved in theopioid signaling pathway , which plays a key role in pain perception and response .

Pharmacokinetics

The pharmacokinetics of Nalbuphine involve its absorption, distribution, metabolism, and excretion (ADME). It is typically administered via intravenous, intramuscular, or subcutaneous routes . The drug is metabolized in the liver through glucuronidation

Result of Action

The primary result of Nalbuphine’s action is the relief of moderate to severe pain . It is used for pre and postoperative analgesia, and for analgesia in labor and delivery . Unlike other opioids, it has little to no capacity to cause euphoria or respiratory depression .

Safety and Hazards

Propriétés

IUPAC Name |

N-(cyclobutylmethyl)-3,5-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2N/c12-9-4-10(13)6-11(5-9)14-7-8-2-1-3-8/h4-6,8,14H,1-3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALSERDJCSVHNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CNC2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

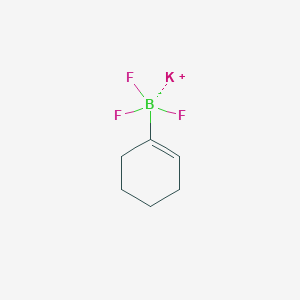

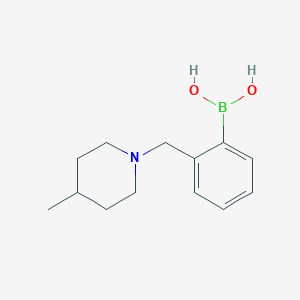

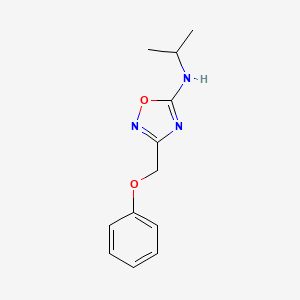

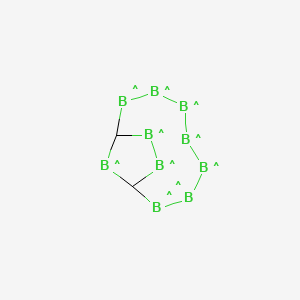

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(Trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B1425684.png)

![2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride](/img/structure/B1425687.png)

![6,6-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1425689.png)

![1-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine](/img/structure/B1425696.png)

![5-[(4-methylpiperazin-1-yl)methyl]-N-propylpyridin-2-amine](/img/structure/B1425703.png)